3-(叔丁基二甲基甲硅氧基)碘苯

描述

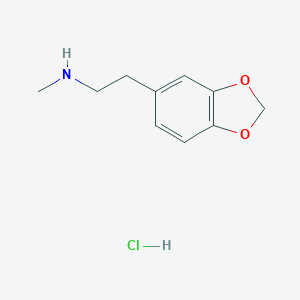

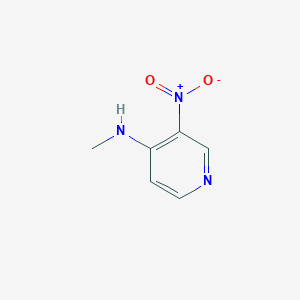

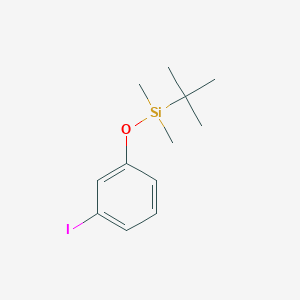

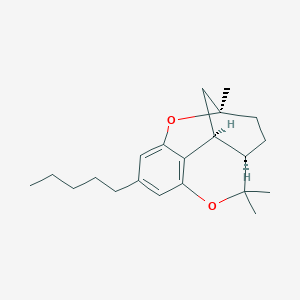

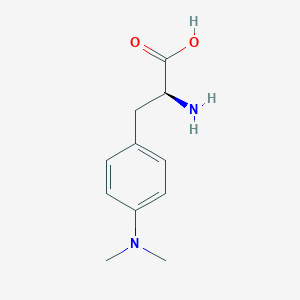

3-(t-Butyldimethylsiloxy)iodobenzene is a chemical compound with the molecular formula C12H19IOSi . It contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .

Molecular Structure Analysis

The molecular structure of 3-(t-Butyldimethylsiloxy)iodobenzene includes a total of 34 bonds, which comprise 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .科学研究应用

氧化和转化反应

- 碘苯衍生物用作过氧自由基源,用于在温和条件下将无反应性、远端和孤立的烷基酯和酰胺氧化成相应的酮化合物,从而在有机合成中实现选择性转化 (Yi Zhao 等,2011).

- 它们促进伯叠氮化物的氧化转化为腈,仲叠氮化物的氧化转化为酮,展示了它们在官能团转化中的多功能性 (Yi Zhao 等,2012).

光伏应用

- 碘苯作为一种反溶剂,有助于在一步旋涂过程中形成紧密堆积的薄膜,这对光伏电池的性能至关重要。这证明了它在太阳能电池组件制造中的作用 (S. Chang 等,2018).

催化

- 在催化中,碘苯衍生物用于碘苯的羰基化,由离子液体中的水溶性钯配合物催化。这突出了它们在工业化学过程中的用途,特别是在酯的合成中 (Qiying Lin 等,2007).

生成和反应性

- 从碘苯衍生物生成 3-三氟甲磺酰氧基苯炔的方法及其显着的反应性允许区域选择性合成环加合物和独特的芳基三氟甲磺酰酮,扩大了合成有机化学的工具箱 (S. Yoshida 等,2014).

属性

IUPAC Name |

tert-butyl-(3-iodophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDGFRDSOPFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373813 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133910-12-0 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?

A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.

Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?

A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)